molecular formula C13H21NO4 B13078800 (E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid

Cat. No.: B13078800
M. Wt: 255.31 g/mol
InChI Key: UMFBQPDBPIDPNK-BQYQJAHWSA-N
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Description

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Wittig reaction or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid and 1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.

    tert-Butoxycarbonyl-Protected Amino Acids: Compounds like tert-butoxycarbonyl-protected amino acids used in peptide synthesis.

Uniqueness

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acrylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h7-8,10H,4-6,9H2,1-3H3,(H,15,16)/b8-7+

InChI Key

UMFBQPDBPIDPNK-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC1/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=CC(=O)O

Origin of Product

United States

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